5-(1-Naphthyl)thiophene-2-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-naphthalen-1-ylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S/c16-15(17)14-9-8-13(18-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDIJCHCZNUQJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(S3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427886 | |
| Record name | 5-(1-naphthyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58256-10-3 | |
| Record name | 5-(1-naphthyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Thiophene and Naphthalene Moieties in Advanced Chemical Systems
The fusion of thiophene (B33073) and naphthalene (B1677914) groups into a single molecular entity suggests a compound with potential for complex and valuable chemical interactions. Both ring systems are fundamental building blocks in numerous advanced applications.
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the development of pharmaceuticals and functional materials. semanticscholar.orghhu.de Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, meaning it can often replace a benzene ring in a biologically active compound without a loss of activity. researchgate.net This principle is applied in numerous commercial drugs. semanticscholar.org Thiophene derivatives are known to exhibit a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. semanticscholar.orgnih.gov In materials science, the sulfur atom's electron-donating nature makes thiophene more reactive than benzene in certain chemical reactions, a useful property in synthesis. chemicalbook.com This reactivity is harnessed to create polythiophenes, a class of conductive polymers used in organic light-emitting diodes (OLEDs), organic field-effect transistors, and energy storage systems like batteries. chemicalbook.comsemanticscholar.org
Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings, is a crucial raw material in the chemical industry. researchgate.net It serves as a precursor for the synthesis of phthalic anhydride, which is used to produce polymers, resins, and dyes. wikipedia.org In more advanced applications, the extended π-conjugated system of naphthalene makes it an attractive component for creating photoactive and electroactive materials. chemicalbook.com Naphthalene-containing structures have been investigated for their use in molecular electronics, sensors, and as bridging units in photochromic imidazole (B134444) dimers, which change color upon exposure to light. acs.org The rigid, planar structure of naphthalene is also utilized as a scaffold in the design of complex organic molecules and coordination polymers. google.com
Overview of Aromatic Carboxylic Acids in Medicinal Chemistry and Materials Science
Directed Functionalization of the Thiophene Core
Building upon a foundational thiophene structure is a common approach. This involves the selective introduction of the necessary naphthyl and carboxylic acid groups onto the thiophene core through controlled reactions.
Electrophilic Substitution Reactions on Thiophene Derivatives
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. pharmaguideline.comderpharmachemica.com Compared to benzene (B151609), thiophene is significantly more reactive, with substitution reactions occurring preferentially at the C2 and C5 positions, which are most capable of stabilizing the intermediate carbocation (the "onium" intermediate). pharmaguideline.compearson.comresearchgate.net Common electrophilic substitution reactions applicable to thiophene include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. derpharmachemica.comresearchgate.net
When a deactivating, electron-withdrawing group such as a carboxylic acid is already present at the C2 position, it directs subsequent electrophilic attack primarily to the C4 and C5 positions. pharmaguideline.com However, direct electrophilic arylation to introduce the naphthyl group is not a standard method. Instead, electrophilic substitution is more commonly employed to install a handle for further functionalization, such as a halogen atom. For instance, bromination of a thiophene derivative using reagents like N-Bromosuccinimide (NBS) is a key step in preparing substrates for subsequent cross-coupling reactions. nih.govbeilstein-journals.orgnih.gov The reaction of 3-methylthiophene (B123197) with NBS, for example, yields 2-bromo-3-methylthiophene, a precursor for further elaboration. nih.gov
Carbonyl Insertion via Grignard Reagents for Carboxylic Acid Formation
A robust and widely used method for introducing a carboxylic acid group onto an aromatic ring is the carboxylation of a Grignard reagent. libretexts.org This strategy is highly effective for synthesizing thiophene-2-carboxylic acid derivatives. nih.govgoogle.comresearchgate.net The process begins with the formation of a thienylmagnesium halide (a Grignard reagent) from a corresponding halothiophene, typically a bromothiophene. beilstein-journals.orggoogle.com This requires anhydrous and oxygen-free conditions to prevent the highly reactive organometallic reagent from being destroyed. google.comleah4sci.com
The nucleophilic Grignard reagent then attacks the electrophilic carbon atom of carbon dioxide (CO₂), which can be used in its solid form (dry ice) or bubbled through the reaction mixture as a gas. beilstein-journals.orglibretexts.org This addition reaction forms a magnesium carboxylate salt. libretexts.org Subsequent treatment of this salt with an aqueous acid (acidic workup) protonates the carboxylate to yield the final carboxylic acid. libretexts.orgmasterorganicchemistry.com This method has been successfully applied to produce various halogenated and substituted 2-thiophenecarboxylic acids, which are key intermediates for more complex molecules. nih.govbeilstein-journals.orgresearchgate.net
Metal-Catalyzed Cross-Coupling Strategies
Metal-catalyzed reactions are central to modern organic synthesis and provide the most direct and efficient routes to forming the crucial C-C bond between the thiophene and naphthalene rings.
Palladium-Catalyzed Approaches for Aryl-Thiophene Linkages (e.g., Suzuki Coupling)
The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing aryl-aryl bonds and is exceptionally well-suited for synthesizing 5-arylthiophene-2-carboxylic acids. nih.govmdpi.comnih.gov The reaction creates a carbon-carbon bond between a halide (or triflate) and an organoboron compound, catalyzed by a palladium(0) complex. nih.govmdpi.com
In a typical synthesis relevant to the target compound, a 5-halothiophene-2-carboxylic acid derivative (e.g., 5-bromothiophene-2-carboxylic acid or its ester) is coupled with 1-naphthaleneboronic acid. mdpi.comnih.gov The reaction is conducted in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium phosphate (B84403) or potassium hydroxide. mdpi.commdpi.com The carboxylic acid is often protected as an ester during the coupling reaction to prevent side reactions and improve solubility. nih.gov This strategy has been used to synthesize a wide array of 5-arylthiophene derivatives with moderate to excellent yields. nih.govmdpi.commdpi.com
Table 1: Examples of Palladium-Catalyzed Suzuki Coupling for the Synthesis of 5-Arylthiophene Analogs
| Thiophene Substrate | Arylboronic Acid/Ester | Catalyst System | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Various Arylboronic Acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | 37-72% | mdpi.com |
| Pentyl 5-bromothiophene-2-carboxylate | Various Arylboronic Acids | Pd(PPh₃)₄ / Base | Toluene or 1,4-Dioxane/H₂O | N/A | nih.gov |
| 4-Bromothiophene-2-carbaldehyde | Various Arylboronic Acids/Esters | Pd(PPh₃)₄ / K₃PO₄ | DMF or 1,4-Dioxane | Moderate to Excellent | mdpi.com |
| 2-Bromo-5-(bromomethyl)thiophene | Various Arylboronic Acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 25-76% | nih.gov |
Nickel-Catalyzed Polymerization and C-H Functionalization Relevant to Thiophenes
While palladium catalysts are dominant, nickel-based systems offer a more cost-effective and increasingly powerful alternative for cross-coupling and C-H functionalization reactions involving thiophenes. acs.orgrsc.org Nickel catalysts can promote the direct arylation of thiophene C-H bonds, a highly atom-economical approach that circumvents the need for pre-halogenation of the thiophene ring. rsc.orgacs.org
For instance, nickel-catalyzed C-H arylation has been demonstrated for benzothiophenes and other heteroarenes, including thiophene, using a catalyst like NiCl₂(bpy) in combination with a potent base. rsc.org These methods allow for the direct coupling of thiophenes with aryl halides. Nickel catalysis is also pivotal in the synthesis of polythiophenes, where it facilitates cross-coupling polycondensation through mechanisms that can involve C-H functionalization or C-S bond cleavage. acs.org Although less commonly reported specifically for the synthesis of this compound, these nickel-catalyzed methodologies represent a viable and developing area for the formation of the required aryl-thiophene linkage.
Multi-Step Conversions and Cyclization Reactions
An alternative to functionalizing an existing thiophene ring is to construct the ring from acyclic precursors. This approach allows for the incorporation of desired substituents at specific positions from the outset. Several classical and modern cyclization methods are available for synthesizing the thiophene core.
Paal-Knorr Thiophene Synthesis : This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. pharmaguideline.comderpharmachemica.comnih.gov The precursors can be designed to already contain the naphthyl moiety, leading to a substituted thiophene in a single cyclization step. nih.gov
Gewald Aminothiophene Synthesis : This is a multicomponent reaction that produces highly functionalized 2-aminothiophenes. pharmaguideline.comderpharmachemica.com It involves the base-catalyzed condensation of a ketone (or aldehyde) with an α-cyanoester (or other activated nitrile), followed by cyclization with elemental sulfur. derpharmachemica.com The resulting 2-aminothiophene can then be chemically modified to introduce the carboxylic acid and naphthyl groups.
Fiesselmann Thiophene Synthesis : This synthesis involves the base-mediated condensation of thioglycolic acid derivatives with α,β-acetylenic esters, yielding 3-hydroxy-2-thiophenecarboxylic acid derivatives. researchgate.net
Cyclization of Functionalized Alkynes : Modern methods include the transition-metal-catalyzed cyclization of specifically designed alkyne precursors. nih.gov For example, palladium iodide has been shown to catalyze the 5-endo-dig cyclization of 1-mercapto-3-yn-2-ols to form substituted thiophenes. nih.gov Similarly, palladium-copper catalysis can be used to cyclize 3-iodothiophene-2-carboxylic acid with terminal alkynes to form thienopyranones. aurigeneservices.com
Table 2: Selected Cyclization Methods for Thiophene Synthesis
| Synthesis Method | Key Precursors | Key Reagents | Resulting Product Type | Reference |
|---|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | P₄S₁₀, Lawesson's reagent, H₂S/HCl | Substituted Thiophenes | pharmaguideline.comderpharmachemica.comnih.gov |
| Gewald Synthesis | α-Methylene ketone, Activated nitrile | Elemental Sulfur, Base (e.g., amine) | 2-Aminothiophenes | pharmaguideline.comderpharmachemica.com |
| Fiesselmann Synthesis | Thioglycolic acid ester, α,β-Acetylenic ester | Base (e.g., alkoxide) | 3-Hydroxythiophene-2-carboxylates | researchgate.net |
| Palladium-Catalyzed Cyclization | 1-Mercapto-3-yn-2-ols | PdI₂, KI | Substituted Thiophenes | nih.gov |
Synthetic Methodologies for this compound and its Analogs
Structure Activity Relationship Sar Studies of 5 1 Naphthyl Thiophene 2 Carboxylic Acid Derivatives
Influence of Naphthyl Moiety Substitution on Biological Activities
The 1-naphthyl group at the 5-position of the thiophene (B33073) ring is a critical determinant of the biological activity of this class of compounds. Its large, lipophilic surface area significantly influences the molecule's binding affinity to target proteins. While specific SAR studies on substituted naphthyl rings in this exact scaffold are not extensively documented in publicly available literature, general principles can be drawn from related compounds.
In a study on thiophene-arylamide derivatives as potential antimycobacterial agents, the replacement of a phenyl ring with a naphthalene (B1677914) moiety resulted in a notable decrease in activity. nih.gov This suggests that while a large aromatic system is important, the specific size and electronics of the naphthyl group may need tobe optimized for a given biological target. The introduction of substituents onto the naphthyl ring itself—such as hydroxyl, methoxy (B1213986), or halogen groups—would be expected to modulate the compound's properties in several ways:
Electronic Effects: Electron-donating or electron-withdrawing groups on the naphthyl ring can alter the electron density of the entire aromatic system, which can influence interactions with biological targets.
Steric Effects: The position and size of substituents can dictate the preferred orientation of the naphthyl ring relative to the thiophene ring, potentially forcing the molecule into a more or less active conformation.
For instance, the synthesis of 1-(2-thienyl)-4-hydroxy naphthalene-2-carboxylic acids has been reported in the context of developing new non-steroidal anti-inflammatory drugs (NSAIDs), indicating the potential for hydroxylated naphthyl groups to confer valuable biological activities. researchgate.net
Table 1: Hypothetical Influence of Naphthyl Substitution on Biological Activity
| Substituent on Naphthyl Ring | Expected Effect on Lipophilicity | Potential Impact on Activity |
| -OH (Hydroxy) | Decrease | May introduce new hydrogen bonding interactions |
| -OCH₃ (Methoxy) | Slight Increase | Can alter electronic profile and steric bulk |
| -Cl (Chloro) | Increase | Increases lipophilicity and can act as a hydrogen bond acceptor |
| -NO₂ (Nitro) | Increase | Strong electron-withdrawing group, may impact target binding |
Positional Effects of Substituents on the Thiophene Ring
The thiophene ring acts as a central scaffold, and the placement of substituents on it has a profound impact on the molecule's activity. The positions available for substitution on the 5-(1-naphthyl)thiophene-2-carboxylic acid core are the 3- and 4-positions.
Research on related thiophene-2-carboxamide derivatives has shown that substituents at the 3-position can significantly modulate biological activity. nih.gov For example, compounds with a 3-amino group demonstrated higher antioxidant and antibacterial activity compared to those with 3-hydroxy or 3-methyl groups. nih.gov Specifically, a methoxy group substitution on an adjacent aryl ring (analogous to the naphthyl group) was found to enhance antibacterial activity. nih.gov
In a different study focusing on the spasmolytic activity of thiophene derivatives, it was observed that substituents on a phenyl ring attached to the thiophene backbone influenced the compound's efficacy. nih.gov Strong electron-donating groups on the phenyl ring were found to increase the compound's nonlinear optical (NLO) response, a property related to electronic distribution. nih.gov This highlights the importance of the electronic interplay between the thiophene ring and its large aromatic substituent.
The process of introducing substituents, particularly halogens, onto the thiophene ring is well-established. For example, methods for the regioselective bromination of 3-methylthiophene (B123197) have been developed to produce key intermediates for insecticides, demonstrating that specific substitution patterns on the thiophene ring can be achieved to tune the molecule's properties for a particular application. beilstein-journals.org
Table 2: Observed Activity of 3-Substituted Thiophene-2-Carboxamide Analogs
| 3-Position Substituent | Antioxidant Activity (% Inhibition) | Antibacterial Activity |
| -NH₂ | High (up to 62.0%) | High |
| -OH | Moderate (28.4% - 54.9%) | Moderate |
| -CH₃ | Low (12.0% - 22.9%) | Low |
| Data from a study on 3-substituted thiophene-2-carboxamide derivatives. nih.gov |
Impact of Carboxylic Acid Functional Group Modifications on Efficacy
The carboxylic acid at the 2-position is a key functional group, often acting as a crucial hydrogen bond donor and acceptor, or as an anchor to a binding site on a target protein. However, the acidic nature of this group can sometimes lead to poor pharmacokinetic properties. researchgate.netnih.gov Consequently, modifying or replacing the carboxylic acid with a bioisostere is a common strategy in medicinal chemistry to improve a compound's drug-like properties while retaining or enhancing its biological activity. researchgate.netnih.gov
Common bioisosteres for carboxylic acids include:
Esters: Esterification of the carboxylic acid can increase lipophilicity and cell permeability, potentially acting as a prodrug that is hydrolyzed to the active carboxylic acid within the cell. In a study on spasmolytic thiophene derivatives, the esterification of 5-bromothiophene-2-carboxylic acid was a key step in the synthesis of active compounds. nih.gov
Amides: Converting the carboxylic acid to an amide can also alter its physicochemical properties. Thiophene-arylamide derivatives have been investigated as potent antimycobacterial agents. nih.gov
Tetrazoles: The 1H-tetrazole ring is a well-known bioisostere of the carboxylic acid group, sharing similar acidity and spatial distribution of hydrogen bond acceptors. researchgate.netresearchgate.net
Hydroxamic Acids: These groups can also mimic the hydrogen bonding capabilities of carboxylic acids and have been used in various drug discovery programs. nih.gov
Other Heterocycles: Various five-membered heterocyclic rings, such as 3-hydroxyisoxazole, can also serve as carboxylic acid surrogates. nih.gov
The choice of bioisostere can significantly impact the compound's acidity (pKa), lipophilicity (logP), and metabolic stability. nih.gov
Table 3: Common Bioisosteres for Carboxylic Acids and Their General Properties
| Bioisostere | Typical Acidity (pKa) | General Characteristics |
| Carboxylic Acid | ~4-5 | Anionic at physiological pH, can limit cell permeability |
| 1H-Tetrazole | ~4.5-5 | Anionic at physiological pH, often improves metabolic stability |
| Ester | N/A | Neutral, more lipophilic, can act as a prodrug |
| Amide | N/A | Neutral, can participate in different hydrogen bonding patterns |
| Hydroxamic Acid | ~8-9 | Less acidic, can chelate metal ions |
| Data compiled from reviews on carboxylic acid bioisosteres. researchgate.netnih.govnih.gov |
Conformational Analysis and Stereochemical Contributions to SAR
Computational methods, such as Density Functional Theory (DFT), are often employed to study the electronic properties and conformational preferences of such molecules. Studies on related thiophene derivatives have used DFT to calculate frontier molecular orbitals (HOMO and LUMO) and other reactivity descriptors. nih.gov These calculations can help to understand the molecule's reactivity and electronic distribution, which are integral to its SAR. For example, a smaller HOMO-LUMO energy gap is often associated with higher reactivity.
The planarity of the thiophene-carboxylic acid moiety is also an important factor. The introduction of bulky substituents at the 3-position of the thiophene ring could potentially force the carboxylic acid group out of the plane of the thiophene ring, which may affect its ability to bind to a target.
While this compound itself is achiral, the introduction of certain substituents could create stereocenters. For instance, a substituent on the naphthyl ring or a more complex modification of the carboxylic acid group could lead to enantiomers or diastereomers. It is well-established in medicinal chemistry that different stereoisomers can have vastly different biological activities and pharmacokinetic profiles. Therefore, if chiral derivatives are synthesized, the evaluation of the individual enantiomers would be a critical step in the SAR analysis.
Pharmacological and Biological Efficacy of 5 1 Naphthyl Thiophene 2 Carboxylic Acid Analogs
Antiviral Investigations
The enzyme-inhibiting properties of 5-(1-naphthyl)thiophene-2-carboxylic acid analogs have been leveraged in the investigation of their potential as antiviral agents, particularly against coronaviruses and hepatitis C virus.
The SARS-CoV-2 PLpro is a validated target for antiviral drugs due to its dual role in processing the viral polyprotein and suppressing host immunity. nih.govmdpi.com Small molecule inhibition of PLpro has been shown to significantly reduce viral loads in infection models. scienceopen.comresearchgate.net Known inhibitors of the SARS-CoV PLpro, many of which feature a naphthalene (B1677914) group, have been shown to be effective against the SARS-CoV-2 PLpro as well. embopress.org Through high-throughput screening and subsequent optimization, several PLpro inhibitors based on this scaffold have been identified with improved enzymatic inhibition and potent antiviral activity in SARS-CoV-2 infected human cells. nih.govosti.gov For example, inhibitors developed from the GRL0617 template showed low micromolar antiviral potency. nih.gov
Table 1: Antiviral Activity of selected PLpro Inhibitors
| Compound | Target | Biochemical IC₅₀ (µM) | Antiviral EC₅₀ (µM) | Cell Line | Source |
|---|---|---|---|---|---|
| GRL0617 | SARS-CoV-2 PLpro | 2.05 ± 0.12 | 21.4 ± 1.2 | Vero E6 | osti.gov |
| Jun9-75-4 | SARS-CoV-2 PLpro | 0.65 ± 0.04 | 4.8 ± 0.2 | Vero E6 | osti.gov |
| rac5c | SARS-CoV-2 PLpro | 0.81 | Not Reported | HEK293T | embopress.org |
The discovery of thiophene-2-carboxylic acids as inhibitors of the HCV NS5B polymerase has been a significant advancement in the search for new anti-HCV therapeutics. nih.govresearchgate.net Crucially, the inhibitory activity of these compounds is not limited to the isolated enzyme. Studies have shown that these analogs are also effective at inhibiting HCV subgenomic RNA replication within host cells (Huh-7 cells). nih.govnih.govresearchgate.net This demonstrates that the compounds can penetrate cells and interfere with the viral replication machinery in a more complex biological environment. nih.gov The development of resistance mutations in replicon-containing cells treated with these compounds further confirms their specific targeting of the NS5B polymerase within the replication complex. nih.gov
Table 2: Inhibition of HCV NS5B Polymerase and RNA Replication by Thiophene-2-Carboxylic Acid Analogs
| Compound Class | Target | Activity | Source |
|---|---|---|---|
| 3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids | HCV NS5B Polymerase | Potent Inhibition | nih.govresearchgate.net |
| 3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids | HCV Subgenomic RNA Replication | Potent Inhibition | nih.govresearchgate.net |
| Thiophene-2-carboxylic acid tertiary amides | HCV NS5B Polymerase | Inhibition in vitro | nih.gov |
| Thiophene-2-carboxylic acid tertiary amides | HCV Subgenomic RNA Replication | Inhibition in Huh-7 cells | nih.gov |
Anti-inflammatory Potential
Thiophene (B33073) derivatives are recognized as privileged structures in the design of anti-inflammatory drugs. nih.govresearchgate.netnih.gov The mechanism often involves the inhibition of COX and LOX enzymes, which reduces the synthesis of inflammatory mediators. nih.govnih.gov The presence of a carboxylic acid group on the thiophene ring is a common feature in many active compounds, highlighting its importance for interacting with these enzymatic targets. nih.gov The development of dual COX/LOX inhibitors is a key strategy, as this approach is believed to offer a better safety profile compared to selective COX-2 inhibitors by inhibiting both the prostaglandin (B15479496) and leukotriene pathways. nih.gov Studies on various thiophene derivatives have confirmed their ability to inhibit these key enzymes, supporting their potential use in treating a range of inflammatory diseases. nih.govnih.govmdpi.com
Antimicrobial Spectrum (Antibacterial and Antifungal)
Analogs based on the thiophene-2-carboxylic acid scaffold have been extensively studied for their potential to combat microbial infections. Research has demonstrated that modifications to this core structure, including the addition of various substituents, can yield compounds with significant activity against both bacteria and fungi.
Antibacterial Efficacy:
Thiophene carboxamide derivatives have shown notable antibacterial properties. In one study, a series of 3-amino, 3-hydroxy, and 3-methyl thiophene-2-carboxamide compounds were synthesized and evaluated. The 3-amino thiophene-2-carboxamide derivatives displayed greater antibacterial activity than their hydroxy or methyl counterparts. nih.gov Specifically, an amino derivative with a methoxy (B1213986) group substitution exhibited excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. nih.gov Another study focused on N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues, which were effective against Extended-Spectrum-β-Lactamase (ESBL) producing clinical strains of Escherichia coli. mdpi.com The inhibitory action of these compounds was found to increase with concentration, with two specific analogues showing the highest zones of inhibition. mdpi.com
Furthermore, research into naphthyl-polyamine conjugates, which share the naphthyl group, revealed potent intrinsic antimicrobial properties. Longer-chain variants with 1-naphthyl and 2-naphthyl groups were particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans. nih.gov
| Compound Class | Target Organism(s) | Key Findings |
| 3-Amino thiophene-2-carboxamides | P. aeruginosa, S. aureus, B. subtilis | Showed higher activity than corresponding hydroxy and methyl derivatives. nih.gov |
| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing E. coli | Activity increased with concentration; two analogues were most potent. mdpi.com |
| Naphthyl-polyamine conjugates | MRSA, C. neoformans | Longer chain variants showed pronounced intrinsic antimicrobial properties. nih.gov |
Antifungal Activity:
The antifungal potential of thiophene derivatives is also well-documented. A series of N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones were synthesized and evaluated against Candida species and Cryptococcus neoformans. nih.gov One compound, in particular, demonstrated broad sensitivity across most tested strains. While the compounds did not appear to bind to ergosterol (B1671047) directly, analysis suggested they might inhibit enzymes involved in the ergosterol biosynthesis pathway, leading to significant morphological changes in the fungal cells. nih.gov
In a separate study, 2-acylnaphthohydroquinones, which contain the naphthyl moiety, were assessed for antifungal activity. These compounds were primarily active against Candida strains. mdpi.com The research highlighted that the chemical structure, particularly the acyl and aromatic ring fragments, significantly influences the antifungal efficacy. mdpi.com
| Compound Class | Target Organism(s) | Key Findings |
| N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones | Candida sp., C. neoformans | One compound was highly effective; the likely mechanism is the inhibition of ergosterol biosynthesis enzymes. nih.gov |
| 2-Acylnaphthohydroquinones | Candida sp., Filamentous fungi | Primarily active against Candida strains; activity is influenced by the acyl and aromatic ring structure. mdpi.com |
Anticancer and Antitumor Research
Thiophene-containing compounds are a significant class of agents investigated for their anticancer properties. nih.gov They are known to target cancer-specific proteins and interfere with signaling pathways crucial for tumor growth. nih.gov
Derivatives of anthra[2,3-b]thiophene-2-carboxamide have demonstrated high potency against a variety of human tumor cell lines, including drug-resistant variants. nih.gov One such derivative was found to induce apoptotic cell death in chronic myelogenous leukemia cells by activating caspases 3 and 9 and decreasing the mitochondrial membrane potential. nih.gov The sulfur atom of the thiophene ring was identified as playing a specific role in the compound's antitumor properties. nih.gov
In other research, thiophene carboxamide derivatives were designed as biomimetics of the anticancer drug Combretastatin A-4. Two synthesized compounds showed significant activity against the Hep3B liver cancer cell line. nih.gov Similarly, thiophene derivatives have been found to be effective against the A549 non-small cell lung cancer cell line. nih.gov One study identified a 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea derivative as a potent compound with broad-spectrum antitumor activity. Its mechanism involved inducing apoptosis and inhibiting both tubulin polymerization and WEE1 kinase. nih.gov
Furthermore, aminobenzylnaphthols containing a thiophene ring exhibited profound anticancer activity against lung, prostate, breast, and liver cancer cell lines, with efficacy equivalent to the standard agent doxorubicin. nih.gov
| Compound Class | Cancer Cell Line(s) | Key Findings |
| Anthra[2,3-b]thiophene-2-carboxamide derivative | Human tumor cell lines (e.g., K562 leukemia) | Highly potent; induces apoptosis via caspase activation and mitochondrial disruption. nih.gov |
| Thiophene carboxamide derivatives | Hep3B (Liver Cancer) | Designed as Combretastatin A-4 biomimetics with significant anticancer activity. nih.gov |
| Tetrahydrobenzo[b]thiophene derivatives | A549 (Lung Cancer) | Broad-spectrum activity; inhibits tubulin polymerization and WEE1 kinase, inducing apoptosis. nih.gov |
| Thiophene-containing aminobenzylnaphthols | A549 (Lung), PC-3 (Prostate), MCF-7 (Breast), HEPG2 (Liver) | Showed profound anticancer activity comparable to doxorubicin. nih.gov |
Analgesic Effects
The therapeutic potential of thiophene derivatives extends to pain management. Several studies have reported the analgesic and anti-inflammatory activities of compounds containing the thiophene or naphthalene carboxylic acid core. researchgate.netresearchgate.net
A study investigating 4-arylthiophene-3-carboxylic acid analogues as inhibitors of the Anoctamin 1 (ANO1) channel, which is involved in nerve depolarization, identified a compound with a 1-naphthyl substitution as having the highest inhibitory activity. semanticscholar.org ANO1 inhibitors are known to produce significant analgesic effects, and this specific compound significantly attenuated pain in animal models. semanticscholar.org
Other research has focused on synthesizing various derivatives of benzothiophenes and naphthalenes that possess both anti-inflammatory and analgesic properties. researchgate.netnih.gov A series of nonacidic thiophene derivatives were designed as anti-inflammatory agents, with several compounds showing higher analgesic activity than the reference drugs indomethacin (B1671933) and celecoxib. researchgate.net Similarly, new hybrid compounds combining pyrrolidine-2,5-dione with a thiophene ring were evaluated for antinociceptive activity, with several demonstrating a significant analgesic effect in hot plate and formalin tests. nih.govresearchgate.net
Other Reported Biological Activities (e.g., Anticonvulsant, Anthelmintic, Antihistaminic)
Beyond the aforementioned areas, analogs of this compound have been explored for a range of other biological effects.
Anticonvulsant Activity:
Hybrid compounds that merge a thiophene ring with a pyrrolidine-2,5-dione structure have emerged as promising anticonvulsant agents. nih.gov A study on these derivatives showed their effectiveness in various animal models of epilepsy, including the maximal electroshock (MES) and 6 Hz seizure tests. researchgate.netnih.gov One particularly promising compound demonstrated a higher potency than the reference drugs valproic acid and ethosuximide (B1671622) in these tests. researchgate.net The mechanism of action for these compounds appears to involve a balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. nih.govnih.gov
Anthelmintic Activity:
Thiophene analogs have also been investigated for their ability to combat parasitic worms. A series of analogs of 4-(4-fluorophenyl)-2-methylthio-thiophene-3-carbonitrile were synthesized and showed in vitro and in vivo anthelmintic activity against Haemonchus contortus, a common gastrointestinal nematode in small ruminants. nih.gov Another study focused on a thiophenic compound identified from the French marigold (Tagetes patula), which demonstrated a pronounced in vitro anthelmintic effect against H. contortus, showing 100% efficacy in egg hatch and larval development tests. nih.gov In silico modeling suggested this compound acts as a potential ligand for the glutamate-activated chloride channel (GluCl), a known molecular target for anthelmintics. nih.gov
Antihistaminic Activity:
Early research into the pharmacological activities of benzo[b]thiophene derivatives explored their potential as local anesthetics, anticholinergics, and antihistamines. A study involving the synthesis of various benzo[b]thiophene-3-carboxylic acid derivatives reported that several of the prepared compounds showed significant antihistaminic activity. nih.gov
Applications in Materials Science and Organic Electronics
Electronic and Optoelectronic Properties of Conjugated Thiophene (B33073) Systems
Conjugated polymers based on thiophene are notable for their exceptional optical and conductive characteristics. rsc.org The electronic properties of these systems, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for their application in electronic devices. rsc.orgrsc.org The introduction of different functional groups allows for the tuning of these energy levels. For instance, electron-withdrawing groups like carbonyls can lead to a wider bandgap. rsc.org
The incorporation of a naphthalene (B1677914) ring into a thiophene-based polymer can increase the planarity of the polymer's backbone, which is expected to reduce the bandgap. spiedigitallibrary.org However, studies on certain naphthalene-containing polymers have shown a blueshifted absorption spectrum and higher bandgaps compared to their benzene-containing counterparts. spiedigitallibrary.org Theoretical studies using Density Functional Theory (DFT) are often employed to predict the HOMO, LUMO, and energy gap of such organic materials, providing fundamental insights for the design of organic solar cells. researchgate.net
The photophysical properties of naphthalene-oligothiophene derivatives have been investigated, revealing that the triplet state is an important deactivation pathway. rsc.org These studies provide detailed information on absorption and emission spectra, quantum yields, and excited state lifetimes. rsc.org
Development in Organic Semiconductors and Photovoltaic Devices
Thiophene derivatives are widely used as building blocks for organic semiconductors due to their excellent charge transport characteristics. mdpi.comnih.gov Fused thiophenes, in particular, are favored core units because of their high-charge transport properties and the strong intermolecular interactions facilitated by their sulfur-rich nature, which enhances charge transfer. mdpi.com Small-molecule donors based on thiophene have gained popularity in organic solar cells (OSCs) due to their high power conversion efficiencies. researchgate.net
In the context of organic photovoltaics, polymers incorporating naphthalene and thiophene have been synthesized and characterized. spiedigitallibrary.orgamanote.com For example, two conjugated polymers, JC5 and JC6, which consist of 1,5-bis(2-hexyldecyloxy)naphthalene, thiophene, and benzothiadiazole (BT) groups, were developed. JC5 and JC6 exhibited bandgaps of 1.86 and 1.75 eV, respectively. However, the photovoltaic devices made from these polymers showed low efficiencies of 0.005% for JC5 and 0.6% for JC6. spiedigitallibrary.org This was attributed to low short-circuit current density (Jsc) and open-circuit voltage (Voc). spiedigitallibrary.org
Molecular engineering of chromophores with a fused naphthalene-based core has been explored to improve photovoltaic properties. nih.gov Theoretical investigations play a significant role in designing new organic materials for high-performance solar cells by predicting their optoelectronic and photovoltaic properties. researchgate.net
Role in Fluorescent Sensors and Light-Emitting Devices
Naphthalene and its derivatives are important in the formulation of organic light-emitting diode (OLED) materials, serving as fluorescent materials and as intermediates for more complex OLED components. oled-intermediates.com Naphthyl compounds can function as charge transport materials, enhancing the efficiency and lifespan of OLED devices. oled-intermediates.com The incorporation of a naphthyl spacer in some designs can help address the issue of redshifted emissions. tandfonline.com
Thiophene derivatives are also key components in fluorescent sensors. Schiff bases derived from thiophene-2,5-dicarboxylic acid have been shown to be highly selective fluorescent sensors for metal ions like In3+. researchgate.net These sensors can exhibit a significant fluorescence enhancement upon binding with the target ion. researchgate.net Similarly, other thiophene-based fluorescent sensors have been developed for the detection of various ions, including iron (III). tandfonline.com
In the realm of OLEDs, the introduction of a thiophene unit as a π-bridge in donor-acceptor molecules has been shown to cause a significant red-shift in the emission peak while maintaining a high radiative transition rate. frontiersin.org This strategy is particularly important for developing deep-red to near-infrared (NIR) emitters. frontiersin.org
Integration into Polymer Chemistry and Covalent Organic Frameworks (COFs)
Thiophene-based conjugated polymers are a significant class of materials in organic electronics. rsc.orgacs.org The functionalization of polythiophenes can enhance their solubility and processability, as well as alter their optical and electronic properties. rsc.org 2,5-Thiophenedicarboxylic acid is a bio-based monomer that can be used to synthesize high-performance polyesters. nih.govresearchgate.netnih.gov
Covalent Organic Frameworks (COFs) are crystalline porous polymers with potential applications in electronic devices due to their ordered structures, which are ideal for charge and exciton transport. nih.gov While thiophene is a popular monomer in conductive organic polymers, its incorporation into COFs has been less common. nih.gov However, research has demonstrated the synthesis and characterization of thiophene-based COFs. nih.govresearchgate.netmit.edu These materials are amenable to reticular synthesis, and their unique architecture allows for the formation of charge-transfer complexes. nih.gov
The synthesis of COFs containing thiophene-based monomers is an important step toward their implementation in electronic devices. nih.gov The inherent properties of thiophene derivatives, such as their outstanding electrical characteristics, make them attractive for use in various light-driven applications within COFs, including photocatalysis and sensors. mdpi.comnih.gov
Computational Chemistry and Molecular Modeling of 5 1 Naphthyl Thiophene 2 Carboxylic Acid
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations are instrumental in elucidating the intrinsic electronic and structural properties of a molecule. For a compound like 5-(1-Naphthyl)thiophene-2-carboxylic acid, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for obtaining a deep understanding of its behavior at the molecular level. These methods are frequently used for thiophene (B33073) derivatives to predict their geometry, electronic properties, and spectroscopic behavior. dntb.gov.uaniscpr.res.inresearchgate.net
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Molecular Electrostatic Potential)
A fundamental aspect of understanding a molecule's reactivity and electronic transitions is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. niscpr.res.in A smaller energy gap generally suggests that the molecule is more reactive and can be more easily excited. niscpr.res.in For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene and naphthyl rings, while the LUMO would likely be distributed across the entire conjugated system, including the carboxylic acid group.
The Molecular Electrostatic Potential (MEP) surface is another key descriptor derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution. dntb.gov.ua For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group. dntb.gov.ua
A hypothetical table of calculated electronic properties for this compound, based on typical values for similar aromatic carboxylic acids, is presented below.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | -2.5 eV | Energy of the lowest empty electron orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 3.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment (µ) | 3.5 D | Measure of the overall polarity of the molecule. |
Vibrational Spectroscopy Correlations and Conformer Stability
Quantum chemical calculations, specifically using DFT, are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. The calculated frequencies can be correlated with experimental data to assign specific vibrational modes to the observed spectral bands. For this compound, this would involve identifying the characteristic stretching and bending frequencies of the C=O, O-H, C-S, and aromatic C-H bonds.
Furthermore, due to the rotational freedom around the single bond connecting the thiophene and naphthyl rings, this compound can exist in different conformations. Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating this bond to identify the most stable conformer(s). The relative energies of different conformers provide insight into the molecule's preferred three-dimensional structure. The most stable conformer is typically the one with the lowest energy, which is often influenced by minimizing steric hindrance between the two aromatic systems.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. niscpr.res.incolab.ws This method is crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. For this compound, docking studies could be performed against various enzymes or receptors implicated in disease pathways. For instance, thiophene derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX), which is involved in inflammation.
A typical molecular docking workflow would involve:
Obtaining the three-dimensional structures of this compound and the target protein.
Defining the binding site on the protein.
Using a docking algorithm to generate and score different binding poses of the ligand within the binding site.
The results would provide a binding affinity score (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. niscpr.res.in
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. elsevierpure.com An MD simulation would track the movements of all atoms in the system, providing insights into the flexibility of the complex and the persistence of the binding interactions identified in the docking study.
In Silico Pharmacokinetic and Toxicological Predictions (e.g., ADMET)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's drug-like properties. elsevierpure.comresearchgate.net Various computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict these properties for a molecule like this compound.
A hypothetical ADMET profile for this compound is presented below, based on general characteristics of polycyclic aromatic compounds.
| ADMET Property | Predicted Outcome | Implication |
| Absorption | ||
| Human Intestinal Absorption | Moderate | The compound may be orally bioavailable. |
| Caco-2 Permeability | Low to Moderate | Indicates potential for absorption across the intestinal wall. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Unlikely | The polar carboxylic acid group may limit penetration into the central nervous system. |
| Plasma Protein Binding | High | The aromatic nature suggests strong binding to plasma proteins like albumin. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions. |
| Excretion | ||
| Primary Route | Renal/Biliary | Carboxylic acids are often cleared through these pathways. |
| Toxicity | ||
| AMES Toxicity | Potential Mutagen | Polycyclic aromatic structures can sometimes show mutagenic potential. |
| hERG Inhibition | Low Risk | Lower likelihood of causing cardiac toxicity. |
These in silico predictions are valuable for prioritizing compounds for further experimental testing and for identifying potential liabilities early in the drug development process. researchgate.net
Future Perspectives and Research Directions for 5 1 Naphthyl Thiophene 2 Carboxylic Acid Research
Rational Design of Next-Generation Scaffolds with Enhanced Selectivity and Potency
The structural framework of 5-(1-naphthyl)thiophene-2-carboxylic acid offers significant opportunities for rational drug design. The core principle involves systematically modifying its structure to optimize interactions with biological targets, thereby enhancing therapeutic potency and selectivity. Future research should focus on a detailed exploration of its structure-activity relationship (SAR).
Key areas for modification include:
The Naphthyl Moiety: The large, planar surface of the naphthalene (B1677914) ring is a prime candidate for substitution. Introducing various functional groups (e.g., hydroxyl, amino, nitro, halo) at different positions on the ring could modulate its electronic properties and steric profile. This could lead to improved binding affinity and specificity for target proteins or nucleic acids.
The Thiophene (B33073) Ring: While the thiophene ring acts as a rigid linker, its electronic nature can be fine-tuned. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, a feature that can be exploited in designing molecules with specific binding characteristics. Thiophene-based drugs are already recognized for their biological activity in various therapeutic areas. hhu.de
The Carboxylic Acid Group: The carboxylate group is a key interaction point, capable of forming strong hydrogen bonds or ionic interactions with receptor sites. It can be esterified or converted to an amide to create prodrugs or to alter the molecule's pharmacokinetic profile. For instance, the conversion of carboxylic acids to carbohydrazides is a known strategy for creating building blocks for compounds with diverse biological activities, including antituberculous and β-adrenergic blocking effects. hhu.de
A systematic approach to generating a library of analogues based on these modifications will be crucial. By screening these new compounds against a panel of biological targets, researchers can identify lead candidates with significantly enhanced performance profiles.
| Scaffold Modification Area | Potential Substituents/Modifications | Hypothesized Effect |
| Naphthalene Ring | -OH, -NH2, -OCH3, -Cl, -F, -NO2 | Modulate lipophilicity, electronic density, and hydrogen bonding capacity to enhance target binding. |
| Thiophene Ring | Bioisosteric replacement (e.g., furan, pyrrole) | Alter ring electronics and metabolic stability. |
| Carboxylic Acid | Esterification, Amidation, Conversion to hydrazide | Improve cell permeability, create prodrugs, explore alternative binding interactions. |
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of efficient, scalable, and sustainable synthetic routes is paramount for the widespread study and application of this compound and its derivatives. While classical cross-coupling reactions (e.g., Suzuki, Stille) are viable, future research should aim for more advanced and atom-economical methods.
Direct C-H Arylation: A highly attractive future direction is the use of transition-metal-catalyzed direct C-H activation. This would involve coupling a naphthalene derivative directly with the C-H bond at the 5-position of thiophene-2-carboxylic acid, avoiding the need for pre-functionalized starting materials like halo-thiophenes. This approach is more environmentally friendly and cost-effective. Rhodium(III) catalysis has already been shown to be effective for C-H olefination of thiophenes, suggesting its potential for arylation as well. wikipedia.org
Novel Catalytic Systems: Research into new catalytic systems could yield significant improvements in efficiency. While palladium is a common catalyst, exploring the use of more abundant and less expensive metals like copper, iron, or nickel is a key goal. Copper(I) thiophene-2-carboxylate (B1233283) is already known to catalyze Ullmann coupling reactions, indicating the potential of copper-based systems. wikipedia.org Furthermore, the use of vanadium, iron, and molybdenum catalysts has been demonstrated in the synthesis of thiophene carboxylate esters, opening avenues for new catalytic cycles. researchgate.net
Flow Chemistry: Implementing continuous flow synthesis for this class of compounds could offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.
The synthesis of precursors is also a critical area for innovation. For example, various methods have been developed for synthesizing substituted thiophene-2-carboxylic acids, such as the oxidation of 2-acetylthiophene (B1664040) or the use of lithiated intermediates. wikipedia.orgchemicalbook.comchemicalbook.com Adapting these methods could provide a robust supply of starting materials for derivatization.
Advanced Materials Science Applications and Device Integration
The rigid, aromatic structure of this compound makes it an excellent candidate for the development of advanced organic materials. Its properties can be leveraged for applications in electronics, photonics, and high-performance polymers.
Organic Semiconductors: Thiophene is a fundamental building block for conductive polymers. The this compound scaffold could be used to create novel semiconducting materials. The naphthalene unit can be used to tune the π-π stacking interactions in the solid state, which is critical for charge transport. The carboxylic acid group provides a handle for further functionalization or for controlling solubility and processing.
High-Performance Polymers: Analogous to how 2,5-furandicarboxylic acid (FDCA) and 2,5-thiophenedicarboxylic acid (TDCA) are used to create bio-based polyesters like PEF (polyethylene furanoate), the target molecule could serve as a specialty monomer. researchgate.netmdpi.com Polymerization via its carboxylic acid group could lead to polyesters or polyamides with high thermal stability, excellent mechanical properties, and potentially unique optical characteristics due to the presence of the naphthalene chromophore. The length of glycol subunits used in polymerization is an effective tool for modulating chain mobility and the resulting material properties. mdpi.com
Organic Light-Emitting Diodes (OLEDs): The naphthalene moiety is known for its fluorescent properties. By incorporating this scaffold into polymer backbones or using it as a dopant in an emissive layer, it may be possible to develop new materials for OLEDs with specific emission wavelengths.
Polymorphism Control: The solid-state packing, or polymorphism, of organic molecules significantly influences their physical properties. Future research could explore the different crystalline forms of this compound, as has been done for other indole (B1671886) carboxylic acids. mdpi.com Controlling the crystallization process could yield polymorphs with optimized properties for specific device applications, such as enhanced charge mobility for transistors.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Materials Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and design of new molecules. mdpi.com These computational tools can dramatically accelerate the research and development cycle for compounds like this compound.
Accelerating Drug Discovery: ML algorithms can analyze vast datasets to build Quantitative Structure-Activity Relationship (QSAR) models. crimsonpublishers.com For this specific scaffold, an AI model could be trained on a library of its derivatives to predict their biological activity, toxicity, and pharmacokinetic profiles (ADME) before they are ever synthesized. crimsonpublishers.comnih.gov This allows researchers to prioritize the most promising candidates, saving significant time and resources. Generative models like ORGANIC (Objective-Reinforced Generative Adversarial Networks for Inverse-Design Chemistry) can even design entirely new molecules with desired therapeutic properties from the ground up. crimsonpublishers.com
Designing Novel Materials: AI can be similarly applied to materials science. By training models on the properties of known polymers and organic materials, AI can predict the characteristics (e.g., thermal stability, conductivity, optical properties) of new materials derived from the this compound monomer. Graph neural networks (GNNs) are particularly adept at learning the relationship between a molecule's structure and its physical properties. nih.gov
Optimizing Synthesis: AI can also enhance the synthetic chemistry discussed in section 7.2. ML models, trained on reaction data, can predict the outcomes of chemical reactions under different conditions. scitechdaily.com This can help chemists quickly identify the optimal catalyst, solvent, and temperature to maximize the yield of a target compound, reducing the amount of trial-and-error experimentation needed. scitechdaily.com
By integrating these powerful computational approaches, the exploration of this compound can proceed with unprecedented speed and efficiency, unlocking its potential in both medicine and materials science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(1-Naphthyl)thiophen-2-carboxylic acid, and how can reaction efficiency be optimized?
- Methodology : Adapt protocols from analogous thiophene-carboxylic acid derivatives. For example, ester hydrolysis (as in ) can be modified: start with a naphthyl-substituted thiophene ester, use sodium methoxide in methanol under reflux, and acidify to isolate the carboxylic acid. Monitor reaction progress via TLC or HPLC. Optimize yields by adjusting temperature (60–80°C) and catalyst concentration (1–2 eq. base). Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Key parameters : Reaction time (6–12 hrs), pH control during acidification (pH ~5), and inert atmosphere (N₂) to prevent oxidation.
Q. How should researchers handle and store 5-(1-Naphthyl)thiophen-2-carboxylic acid to ensure stability?
- Guidelines : Store in amber glass containers at 2–8°C under anhydrous conditions. Avoid exposure to strong oxidizers, acids, or bases ( notes incompatibility for similar compounds). Use desiccants (silica gel) to prevent hygroscopic degradation. Conduct stability tests via accelerated aging (40°C/75% RH for 1 month) and analyze purity via NMR or HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Protocol :
- ¹H/¹³C NMR : Confirm regiochemistry of the naphthyl and carboxylic acid groups. Compare shifts with DFT-calculated spectra for validation.
- FT-IR : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1680–1700 cm⁻¹).
- X-ray crystallography : Resolve crystal packing and dihedral angles (e.g., thiophene-naphthyl planarity) to correlate structure with electronic properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Approach : Cross-validate data using multiple techniques (e.g., NMR, HRMS, XRD). For example, if NMR signals conflict with literature, re-examine solvent effects (DMSO vs. CDCl₃) or tautomeric forms. Use computational tools (Gaussian, ORCA) to model electronic environments and predict shifts. Publish raw data (e.g., crystallographic CIF files) for community verification .
Q. What strategies are recommended for predicting the environmental fate of 5-(1-Naphthyl)thiophen-2-carboxylic acid?
- Methodology : Use QSAR models (EPI Suite, ECOSAR) to estimate biodegradation, bioaccumulation (BCF), and toxicity. Experimentally determine logP (shake-flask method) and hydrolysis rates (pH 4–9 buffers, 25–50°C). Compare with ECHA guidelines for structurally related substances ( ). If logP > 3.5, prioritize ecotoxicology studies (e.g., Daphnia magna LC₅₀) .
Q. How does the electronic interplay between the naphthyl and thiophene groups influence pharmacological activity?
- Experimental design :
- Synthesize derivatives with electron-withdrawing/donating substituents on the naphthyl ring.
- Perform DFT calculations (HOMO-LUMO gaps, electrostatic potential maps) to correlate electronic effects with bioactivity.
- Test in vitro against target enzymes (e.g., cyclooxygenase for anti-inflammatory potential, referencing ’s approach for furan derivatives). Use SPR or ITC to quantify binding affinities .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Solutions :
- For chiral variants, employ asymmetric catalysis (e.g., Pd-catalyzed coupling with chiral ligands).
- Monitor enantiomeric excess (HPLC with chiral columns) at each step. Optimize crystallization conditions (e.g., solvent polarity gradients) to discard racemic mixtures.
- Pilot-scale trials (1–5 L batches) under controlled agitation and thermal profiles to minimize side reactions .
Methodological Notes
- Safety : Follow –3 for containment (fume hoods, HEPA filters) and waste disposal (neutralization before incineration).
- Data Reproducibility : Archive synthetic protocols on platforms like Zenodo or ChemRxiv. Use PubChem ( ) and ECHA ( ) for benchmarking.
- Advanced Tools : Leverage crystallographic databases (CCDC) and spectroscopic repositories (NIST Chemistry WebBook) for comparative analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
